Terminal Elimination Half-Life: Biphasic Kinetics
Furosemide Acyl-beta-D-glucuronide drives a second, slow elimination phase with a half-life of 20–30 h, mediated by enterohepatic cycling and subsequent hydrolysis back to the parent drug, whereas furosemide itself exhibits a terminal half-life of approximately 2 h [1]. This biphasic kinetic behavior was demonstrated in human volunteers and patients using HPLC-based quantification of both furosemide and its acyl glucuronide in light-protected, pH-controlled plasma and urine samples [1]. The extended exposure attributable to the glucuronide metabolite has direct pharmacodynamic consequences, coinciding with a rebound urine retention phase lasting approximately 3 days post-dose [1]. Quantitatively, approximately 50% of total furosemide clearance proceeds via glucuronidation (hepatic and renal), with the remainder by renal excretion of unchanged drug [1].
| Evidence Dimension | Terminal elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 20–30 h (acyl glucuronide-mediated enterohepatic cycling phase) |
| Comparator Or Baseline | Furosemide (parent drug): approximately 2 h |
| Quantified Difference | 10- to 15-fold longer elimination phase attributable to acyl glucuronide |
| Conditions | Human pharmacokinetic studies; HPLC with fluorescence detection; plasma and urine samples stabilized at pH 5, light-protected |
Why This Matters
Procurement of the authentic acyl glucuronide reference standard is mandatory for correctly modeling the biphasic elimination kinetics in pharmacokinetic studies, as quantification of the parent drug alone fails to capture the extended 20–30 h exposure phase.
- [1] Vree TB, van der Ven AJ. Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. J Pharm Pharmacol. 1999;51(3):239-248. doi:10.1211/0022357991772402 View Source
